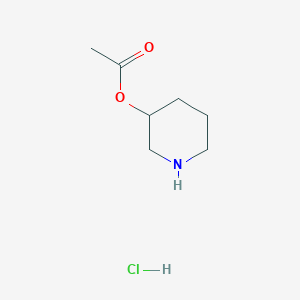

Piperidin-3-yl acetate hydrochloride

Description

Molecular Structure and Stereochemistry

Piperidin-3-yl acetate hydrochloride consists of a piperidine ring substituted with an acetate group at the 3-position, forming a hydrochloride salt. The core structure is defined by the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.65 g/mol . The stereochemistry at the 3-position of the piperidine ring is critical, with the (3S) enantiomer being the most commonly studied configuration due to its relevance in pharmaceutical intermediates . X-ray crystallography of related piperidine derivatives confirms a chair conformation for the six-membered ring, with the acetate group occupying an equatorial position to minimize steric hindrance .

Physical Properties

Molecular Weight and Formula

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄ClNO₂ |

| Molecular Weight | 179.65 g/mol |

| Melting Point | 106–108°C (decomposes) |

| Boiling Point | Not reported |

The hydrochloride salt enhances stability and water solubility compared to the free base .

Solubility and Stability

- Solubility : Freely soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, methanol) and moderately soluble in chloroform . Aqueous solubility is pH-dependent, with improved dissolution in acidic media (pH 3.5–5) due to protonation of the piperidine nitrogen .

- Stability : Degrades under strong acidic conditions (pH < 2) and upon prolonged exposure to light, with a half-life of ~8.5 hours in solution . Solid-state stability is higher, requiring storage in anhydrous conditions at ≤25°C .

Spectroscopic Characteristics

NMR Spectroscopy

- ¹H NMR (400 MHz, CDCl₃): Key signals include δ 3.81 (dd, J = 17.7, 11.4 Hz, acetate methylene), 3.18 (dd, J = 17.8, 3.6 Hz, piperidine H-3), and 2.50–1.80 ppm (piperidine ring protons) .

- ¹³C NMR (126 MHz, CDCl₃): Peaks at δ 176.9 (ester carbonyl), 63.5 (piperidine C-3), and 43.4 (adjacent methylene) .

- ¹⁵N NMR : A distinct signal at δ 194.9 ppm corresponds to the protonated piperidine nitrogen .

Mass Spectrometry

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous piperidine derivatives reveals a chair conformation with bond lengths of 1.54 Å (C-N) and 1.45 Å (C-O) in the acetate group . The hydrochloride ion forms hydrogen bonds with the piperidine nitrogen (N-H···Cl, 2.1 Å), stabilizing the crystal lattice .

Conformational Analysis of the Piperidine Ring

The piperidine ring adopts a chair conformation in both solid and solution states, minimizing torsional strain. Substituents at the 3-position influence puckering parameters:

- Pseudorotation amplitude (Δ) : 4.8° for the acetate-substituted ring, indicating slight distortion .

- Axial vs. equatorial preference : The acetate group favors an equatorial position, reducing 1,3-diaxial interactions .

Computational studies (DFT) corroborate experimental data, showing a energy difference of 2.3 kcal/mol between chair and boat conformations .

Properties

IUPAC Name |

piperidin-3-yl acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-6(9)10-7-3-2-4-8-5-7;/h7-8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPIFBKRXMLKEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Esterification

A common precursor is 3-pyridine acetic acid hydrochloride , which undergoes esterification to form 3-pyridine ethyl acetate. This step is crucial for introducing the acetate moiety and preparing the molecule for subsequent transformations.

- Esterification is typically carried out in an organic solvent such as acetonitrile.

- Benzyl chloride is used for quaternization, forming an ammonium salt intermediate.

- Reaction conditions: room temperature to reflux (80–90 °C) for 10–16 hours.

- Purification involves solvent removal, washing with ether, and vacuum drying.

Yield example: 95% yield of the quaternary ammonium salt intermediate (N-benzyl)-3-pyridine ethyl acetate ammonium chloride.

Catalytic Hydrogenation and Reduction

The quaternary ammonium salt is subjected to catalytic hydrogenation using Pd/C under hydrogen atmosphere to reduce the pyridine ring to the piperidine ring.

- Reaction under mild conditions to avoid over-reduction or side reactions.

- The process can be optimized for optical purity when chiral resolution steps are included.

- The hydrogenation step converts the aromatic pyridine ring into the saturated piperidine ring, a key transformation in the synthesis.

Resolution and Salt Formation

For chiral purity, L-(+)-mandelic acid or other resolving agents are used to separate enantiomers, yielding optically pure (R)-3-piperidine ethyl acetate.

- Final step involves treatment with dry hydrogen chloride gas in diethyl ether to form the hydrochloride salt.

- This step precipitates the product as a white solid, facilitating isolation and purification.

- Yields are typically high (approaching 100% in salt formation), with product characterized by stability and ease of storage.

Alternative Synthetic Approaches

Multi-step Synthesis from L-Glutamic Acid

An alternative approach involves synthesizing 3-substituted piperidine derivatives starting from natural amino acids such as L-glutamic acid.

- The process includes protection steps (N-Boc), esterification, reduction, and ring closure over five linear steps.

- This method offers advantages in terms of mild reaction conditions, use of non-toxic catalysts, and good overall yields (44–55%).

- It provides access to 3-(N-Boc amino) piperidine derivatives, which can be further transformed into acetate salts.

Catalytic Hydrogenation of Halogenated Pyridine Derivatives

Another method involves halogenated pyridine derivatives (e.g., 1-benzyl-3-(4-nitrophenyl)pyridinium salts) subjected to Pd/C catalytic hydrogenation to produce piperidine intermediates.

- This method emphasizes low cost, high yield, and environmental safety.

- Avoids formation of undesirable impurities such as hydroxylamines.

- Suitable for large-scale industrial production due to operational simplicity and high safety.

Comparative Data Table of Key Preparation Methods

Research Findings and Practical Considerations

- The esterification and quaternization steps are critical for introducing the acetate group and activating the molecule for hydrogenation.

- Catalytic hydrogenation using Pd/C is a robust and scalable method, providing high yields and the possibility of optical resolution.

- The hydrochloride salt formation enhances product stability and facilitates purification.

- Alternative synthetic routes from natural amino acids offer greener chemistry options but may involve more steps and moderate yields.

- Industrially, the method involving 3-pyridine acetic acid hydrochloride as starting material is preferred due to cost-effectiveness and operational simplicity.

Chemical Reactions Analysis

Types of Reactions: Piperidin-3-yl acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form piperidine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted piperidine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions.

Major Products Formed:

Oxidation: N-oxides of Piperidin-3-yl acetate hydrochloride.

Reduction: Reduced piperidine derivatives.

Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Piperidin-3-yl acetate hydrochloride is a piperidine derivative that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, biology, and material science. This article explores its applications, supported by comprehensive data and documented case studies.

Medicinal Chemistry

Piperidin-3-yl acetate hydrochloride serves as a significant building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural similarity to neurotransmitters allows it to interact with biological targets effectively.

Case Study: Acetylcholinesterase Inhibition

Research has demonstrated that derivatives of piperidine can act as selective acetylcholinesterase inhibitors, which are vital in treating Alzheimer's disease. A study found that compounds derived from natural piperidine alkaloids exhibited significant inhibition of acetylcholinesterase, suggesting potential therapeutic applications in cognitive enhancement and neuroprotection .

Biological Research

The compound has been studied for its role in modulating various biochemical pathways, particularly in enzyme inhibition and receptor binding.

Case Study: NLRP3 Inflammasome Inhibition

A recent study focused on the development of NLRP3 inflammasome inhibitors using piperidine scaffolds. The research highlighted how modifications to the piperidine structure could enhance inhibitory activity against NLRP3-dependent pyroptosis, a critical process in inflammatory diseases .

Industrial Applications

In addition to its pharmaceutical uses, piperidin-3-yl acetate hydrochloride is employed in agrochemical formulations and as an intermediate in the synthesis of other chemical compounds.

Table 2: Applications Overview

| Application Area | Specific Uses |

|---|---|

| Medicinal Chemistry | Drug development for neurological disorders |

| Biological Research | Enzyme inhibitors, receptor modulators |

| Industrial Chemistry | Intermediate for agrochemicals |

Mechanism of Action

The mechanism of action of Piperidin-3-yl acetate hydrochloride is primarily related to its ability to interact with biological targets through its piperidine moiety. The compound can act as a ligand for various receptors and enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Positional Isomerism (3-yl vs. 4-yl)

- Piperidin-3-yl vs. Piperidin-4-yl : The 3-yl isomer (e.g., 16780-05-5) exhibits different steric and electronic environments compared to the 4-yl analog (169458-04-2), influencing binding affinity in enzyme-substrate interactions .

- Biological Relevance : Piperidin-3-yl derivatives are more commonly employed in sphingosine-1-phosphate (S1P) transporter inhibitors, as seen in Spns2 inhibitor studies , whereas 4-yl analogs are explored in opioid receptor modulation.

Ester Chain Length (Ethyl vs. Methyl)

Chirality

Ring System Modifications

- Replacement of the piperidine ring with pyridine (e.g., 6419-36-9) introduces aromaticity, altering electronic distribution and hydrogen-bonding capacity, which impacts pharmacokinetic profiles .

Biological Activity

Piperidin-3-yl acetate hydrochloride is a compound of interest in various fields, particularly due to its biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Piperidin-3-yl acetate hydrochloride is characterized by a piperidine ring with an acetate substituent. The molecular formula is C₇H₁₄ClN₃O₂, and it has been noted for its interactions with biological targets that influence various physiological processes.

The compound's mechanism of action primarily involves its ability to act as a ligand for various receptors and enzymes. This interaction can modulate biological activity, influencing pathways such as:

- Cholinergic System : Piperidin derivatives have shown potential as cholinesterase inhibitors, which can enhance cholinergic neurotransmission, beneficial in treating conditions like Alzheimer's disease .

- Inflammatory Pathways : Research indicates that piperidine derivatives may inhibit the NLRP3 inflammasome, a critical component in inflammatory responses .

- Antimicrobial Activity : The compound exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

Antimicrobial Activity

Piperidin-3-yl acetate hydrochloride has demonstrated moderate antibacterial and antifungal activities. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent:

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.025 |

| Candida albicans | 3.125 |

| Pseudomonas aeruginosa | 100 |

These results suggest that the compound could be further explored for therapeutic applications in treating infections caused by these pathogens .

Anti-inflammatory Activity

Piperidin-3-yl acetate hydrochloride has been studied for its anti-inflammatory properties, particularly through the inhibition of the NLRP3 inflammasome. This inhibition can prevent the release of pro-inflammatory cytokines like IL-1β, which are involved in various inflammatory diseases. In vivo studies demonstrated that related compounds could reduce inflammation in models of colitis .

Case Studies

Several case studies highlight the biological activity of piperidine derivatives, including piperidin-3-yl acetate hydrochloride:

- NLRP3 Inflammasome Inhibition : A study evaluated the effects of piperidine derivatives on THP-1 macrophages treated with lipopolysaccharide (LPS) to induce NLRP3 activation. The results showed that specific derivatives could significantly reduce pyroptosis, indicating their potential as anti-inflammatory agents .

- Cholinesterase Inhibition : Research focused on the development of piperidine-based cholinesterase inhibitors demonstrated that modifications to the piperidine structure could enhance potency against acetylcholinesterase (AChE). This is particularly relevant for neurodegenerative diseases where cholinergic signaling is compromised .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Piperidin-3-yl acetate hydrochloride, and how do they influence experimental design?

- Molecular formula : C₈H₁₅NO₂·HCl (CAS: 247259-31-0) .

- Molecular weight : 193.67 g/mol .

- Solubility : Hydrochloride salts generally enhance water solubility, critical for in vitro assays requiring aqueous buffers .

- Storage : Store at 2–8°C in a dry, well-ventilated area to prevent degradation .

- Methodological Note : Use differential scanning calorimetry (DSC) to assess thermal stability and Karl Fischer titration for moisture content analysis .

Q. What safety protocols are essential for handling Piperidin-3-yl acetate hydrochloride in laboratory settings?

- PPE : Wear NIOSH-approved gloves, eye protection, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols/dust .

- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For eye exposure, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can synthetic routes for Piperidin-3-yl acetate hydrochloride be optimized for yield and purity?

- Synthetic Steps :

Acetylation : React piperidin-3-ol with acetyl chloride in anhydrous dichloromethane.

Salt Formation : Treat with HCl gas in ethyl acetate to form the hydrochloride salt .

- Optimization Strategies :

- Use sodium hydride as a base to improve reaction efficiency .

- Purify via recrystallization from ethanol/water mixtures to achieve >95% purity .

- Challenges : Monitor pH during salt formation to avoid over-acidification, which can degrade the product .

Q. What analytical methods are most effective for characterizing Piperidin-3-yl acetate hydrochloride and resolving structural ambiguities?

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify acetate and piperidine ring protons .

- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., m/z 193.67 for [M+H]⁺) .

- Purity Assessment :

- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min .

- TGA : Assess thermal decomposition patterns to identify impurities .

Q. How can researchers evaluate the biological activity of Piperidin-3-yl acetate hydrochloride, particularly its receptor interactions?

- In Vitro Assays :

- Radioligand Binding : Use ³H-labeled compounds to measure affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

- Enzyme Inhibition : Test acetylcholinesterase inhibition via Ellman’s assay .

- Data Interpretation : Compare IC₅₀ values with structural analogs to infer SAR (structure-activity relationships) .

Q. How should contradictory data on solubility and stability be addressed in formulation studies?

- Case Example : Discrepancies in aqueous solubility (e.g., 10 mg/mL vs. 15 mg/mL reported).

- Resolution : Validate via dynamic light scattering (DLS) to detect aggregation under varying pH/temperature .

- Stability Testing :

- Use accelerated stability studies (40°C/75% RH for 6 months) to identify degradation products via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.